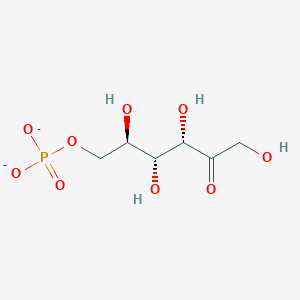

keto-D-fructose 6-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-fructose 6-phosphate(2-) is an organophosphate oxoanion arising from deprotonation of both phosphate OH groups of D-fructose 6-phosphate. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a keto-D-fructose 6-phosphate.

Aplicaciones Científicas De Investigación

Biochemical Pathways

Keto-D-fructose 6-phosphate plays a crucial role in several metabolic pathways:

- Glycolysis and Gluconeogenesis : this compound is involved in the conversion of fructose to glucose, serving as a substrate for phosphofructokinase, a key regulatory enzyme in glycolysis. Its formation from D-fructose is catalyzed by fructokinase, which phosphorylates fructose to this compound .

- Pentose Phosphate Pathway : It can also participate in the pentose phosphate pathway, contributing to nucleotide synthesis and the generation of NADPH, which is essential for anabolic reactions .

Industrial Applications

This compound has potential industrial applications:

- Sugar Substitute Development : Due to its sweetening properties comparable to D-fructose, this compound is being explored as a low-calorie sugar substitute. Research indicates that it could be produced through microbial fermentation processes using genetically modified strains of bacteria such as Gluconobacter oxydans .

- Food Industry : The compound's stability and sweetness make it an attractive candidate for use in food products aimed at reducing sugar content without sacrificing taste. However, further studies on its safety and metabolic effects are necessary before commercial applications can be fully realized .

Toxicological Studies

Understanding the safety profile of this compound is critical:

- Cell Viability Assays : Recent studies have shown that while the compound exhibits sweetening properties, it also demonstrates cytotoxic effects on certain cell lines at higher concentrations (≥5 mM). This raises concerns about its use in food products and necessitates comprehensive toxicological assessments .

Case Study 1: Microbial Production

A study conducted on Gluconobacter oxydans demonstrated an efficient bioconversion process for producing this compound from D-fructose. The engineered strain achieved a conversion efficiency of up to 98%, producing significant quantities suitable for industrial applications .

| Parameter | Value |

|---|---|

| Strain | Gluconobacter oxydans |

| Substrate | D-Fructose |

| Conversion Efficiency | 98% |

| Yield | 489 g/L |

Case Study 2: Toxicity Assessment

In another study assessing the cytotoxic effects of this compound, researchers found that it significantly inhibited growth in both gram-positive and gram-negative bacteria as well as human colon cancer cells (HT-29). The implications of these findings suggest caution in its application within food products due to potential health risks .

| Cell Type | IC50 (mM) |

|---|---|

| Bacillus subtilis | <5 |

| Escherichia coli | <5 |

| HT-29 (Colon Cancer) | <5 |

Propiedades

Fórmula molecular |

C6H11O9P-2 |

|---|---|

Peso molecular |

258.12 g/mol |

Nombre IUPAC |

[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6-/m1/s1 |

Clave InChI |

GSXOAOHZAIYLCY-HSUXUTPPSA-L |

SMILES isomérico |

C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

SMILES canónico |

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.